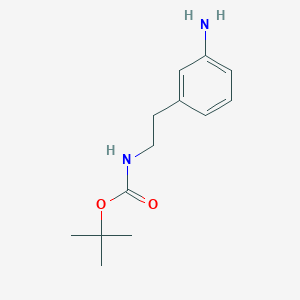

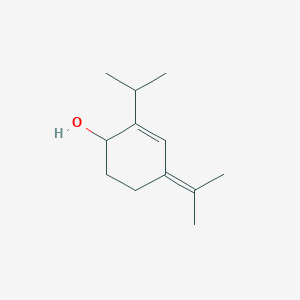

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Overview

Description

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid, also known as tert-butyl 2-methyl-4-oxobutanoate or (R)-MBOC, is a carboxylic acid derivative of (R)-2-methyl-4-oxobutanoic acid. It is a naturally occurring molecule found in many organisms, including humans, and is found in a variety of foods, including fruits, vegetables, and grains. It is also used in many industrial and laboratory applications.

Scientific Research Applications

Synthesis of Chiral Intermediates : It is used as an important chiral intermediate in the synthesis of pharmaceutical compounds. For example, its derivative, Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, is an essential intermediate for the production of Sitagliptin, a medication used for the treatment of type 2 diabetes (Zhang, 2012).

Applications in Reduction Reactions : Baker's yeast reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxobutanoates leads to the synthesis of erythro-hydroxy esters and (R)-hydroxy esters, which can be converted into biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, Natsugari, 1992).

Asymmetric Synthesis : It is used in the asymmetric synthesis of β-amino acid derivatives, which are important in the development of various pharmaceuticals (Davies, Fenwick, Ichihara, 1997).

Molecular Docking and Vibrational Studies : Molecular docking and vibrational studies of derivatives of 4-oxobutanoic acid reveal their potential in bonding and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), which could have pharmacological importance (Vanasundari, Balachandran, Kavimani, Narayana, 2018).

Synthesis of Carbapenem : This compound is used in the synthesis of key intermediates for carbapenem, an important class of antibiotics (Chao, Hao, Wang, 2009).

Synthesis of α-(nonafluoro-tert-butoxy)carboxylic Acids : Research shows the synthesis of novel α-(nonafluoro-tert-butoxy)carboxylic esters, which could have applications in the development of fluorous optically active compounds (Csóka, Nemes, Szabó, 2013).

Synthesis of 4-oxo-2-butenoic Acids : It is used in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are significant as biologically active species and intermediates for further derivatization (Uguen, Gai, Sprenger, Liu, Leach, Waring, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in reactions involving the tert-butyl group .

Mode of Action

The mode of action of this compound is likely related to its tert-butyl ester group. The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . For instance, it has been reported that the tert-butyl group can be involved in the transprotection of tertiary amines, a process catalyzed by Pd/C . This process involves the formation of a transient charged carbamate as the plausible intermediate .

Biochemical Pathways

The tert-butyl group, a key component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It’s worth noting that the tert-butyl group is known for its stability, which could potentially influence the compound’s bioavailability .

Result of Action

Compounds with similar structures are often used in organic synthesis, suggesting that they may play a role in facilitating chemical transformations .

Action Environment

The action, efficacy, and stability of ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid can be influenced by various environmental factors. For instance, the stability of the tert-butyl group can be affected by factors such as temperature and pH .

Future Directions

Properties

IUPAC Name |

(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLMNCHJSYDERN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445672 | |

| Record name | (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185836-75-3 | |

| Record name | (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)

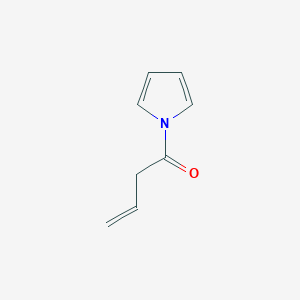

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)